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Compound of Interest

Compound Name: ATTO 532

Cat. No.: B15622414 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the suitability of the fluorescent dye ATTO 532 for

single-molecule detection applications. Renowned for its exceptional photophysical properties,

ATTO 532 has emerged as a robust tool for researchers delving into the intricacies of

molecular interactions, conformational changes, and biological signaling pathways at the

individual molecule level. This document provides a comprehensive overview of its

characteristics, protocols for its use, and a comparative analysis with other commonly used

fluorophores.

Core Photophysical Properties of ATTO 532
ATTO 532 is a rhodamine-based fluorescent label characterized by its strong absorption, high

fluorescence quantum yield, and remarkable photostability, making it highly suitable for single-

molecule detection.[1][2][3][4] Its excellent water solubility further enhances its utility in

biological applications.[2][4] The dye is efficiently excited by the 532 nm laser line, a common

feature in many single-molecule microscopy setups.[2][3]

Comparative Analysis of Key Fluorophores
To aid in the selection of the most appropriate dye for a given single-molecule experiment, the

following table summarizes the key photophysical properties of ATTO 532 in comparison to two

other widely used fluorophores in a similar spectral range: Alexa Fluor 532 and Cy3.
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Property ATTO 532 Alexa Fluor 532 Cy3

Excitation Maximum

(nm)
532[5] 532[6] ~550[7]

Emission Maximum

(nm)
553[5] 554[6] ~570[7]

Molar Extinction

Coefficient (M⁻¹cm⁻¹)
115,000[5] 81,000[6] 150,000

Fluorescence

Quantum Yield
0.90[5] 0.61[6] ~0.15-0.3[7]

Fluorescence Lifetime

(ns)
3.8[5] 2.5 ~0.2-0.5

Relative Photostability High[2][4] High[8] Moderate[7]

Experimental Protocols for Single-Molecule Studies
The successful application of ATTO 532 in single-molecule experiments hinges on proper

labeling of the target biomolecule and the creation of an optimal imaging environment that

enhances photostability.

Labeling of Proteins and Oligonucleotides
ATTO 532 is commercially available with various reactive groups, most commonly as an N-

hydroxysuccinimide (NHS) ester for labeling primary amines (e.g., lysine residues in proteins or

amine-modified oligonucleotides) and as a maleimide for labeling sulfhydryl groups (e.g.,

cysteine residues in proteins).

Protocol for Labeling Proteins with ATTO 532 NHS Ester:

Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a pH

of 8.0-9.0.

Dye Preparation: Immediately before use, dissolve the ATTO 532 NHS ester in anhydrous,

amine-free DMSO or DMF to a stock concentration of 1-10 mg/mL.
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Labeling Reaction: Add the dye solution to the protein solution at a molar ratio of 5-10 moles

of dye per mole of protein.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from

light.

Purification: Remove unreacted dye using a gel filtration column (e.g., Sephadex G-25) or

through dialysis.

Protocol for Labeling Proteins with ATTO 532 Maleimide:

Protein Preparation: Dissolve the protein in a buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES). If

necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP.

Dye Preparation: Immediately before use, dissolve the ATTO 532 maleimide in anhydrous,

amine-free DMSO or DMF.

Labeling Reaction: Add the dye solution to the protein solution at a molar ratio of 10-20

moles of dye per mole of protein.

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C,

protected from light.

Purification: Separate the labeled protein from free dye using a gel filtration column or

dialysis.

Single-Molecule Imaging Protocol
This protocol outlines the key steps for a typical single-molecule FRET experiment using Total

Internal Reflection Fluorescence (TIRF) microscopy with immobilized molecules labeled with a

donor (e.g., ATTO 532) and an acceptor dye.

Surface Passivation: Clean glass coverslips thoroughly and passivate the surface to prevent

non-specific binding of biomolecules. This is commonly achieved by coating with a layer of

polyethylene glycol (PEG), often including a fraction of biotinylated PEG for subsequent

immobilization.

Sample Immobilization:
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Incubate the passivated surface with streptavidin.

Introduce the biotinylated and fluorescently labeled biomolecules at a pM concentration to

achieve a sparse distribution of single molecules.

Imaging Buffer Preparation: A crucial component for single-molecule imaging is the imaging

buffer, which typically includes an oxygen scavenging system to reduce photobleaching and

a triplet-state quencher to minimize blinking. A commonly used imaging buffer composition is:

A suitable biological buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂).

An oxygen scavenging system:

Glucose oxidase (e.g., 0.5 mg/mL)

Catalase (e.g., 0.04 mg/mL)

Glucose (e.g., 0.4% w/v)

A triplet-state quencher (e.g., 1-2 mM Trolox).

Data Acquisition with TIRF Microscopy:

Mount the sample on the TIRF microscope.

Use a 532 nm laser to excite the ATTO 532 donor fluorophore.

Collect the fluorescence emission from both the donor and acceptor channels

simultaneously using a sensitive EMCCD or sCMOS camera.

Acquire a time-series of images (a "movie") with a typical frame rate of 10-100 ms per

frame to capture the dynamics of the system.

Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and underlying principles, the following diagrams

have been generated using the Graphviz DOT language.
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Jablonski diagram for ATTO 532 photophysics.
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Experimental workflow for a single-molecule FRET experiment.
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Monitoring protein folding with single-molecule FRET.

Conclusion
ATTO 532 is an outstanding fluorescent dye for single-molecule detection, offering a superior

combination of high quantum yield, strong molar extinction, and excellent photostability. These

characteristics, coupled with its good water solubility, make it a versatile tool for a wide range of

single-molecule applications, including single-molecule FRET studies of protein dynamics,

DNA-protein interactions, and other complex biological processes. By following the detailed

labeling and imaging protocols outlined in this guide, researchers can effectively harness the

power of ATTO 532 to gain unprecedented insights at the single-molecule level.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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